molecular formula C₂₂H₂₁D₁₀ClN₂ B1156339 Aprindine-d10 Hydrochloride

Aprindine-d10 Hydrochloride

Cat. No.: B1156339
M. Wt: 369.01
Attention: For research use only. Not for human or veterinary use.
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Description

Aprindine-d10 Hydrochloride is a deuterated analog of Aprindine Hydrochloride, a class Ic antiarrhythmic agent. The deuterium substitution at ten positions (d10) enhances its metabolic stability, making it valuable in pharmacokinetic studies as an internal standard for mass spectrometry-based assays. This isotopic labeling reduces the risk of interference from endogenous compounds during analytical procedures, ensuring precise quantification of non-deuterated Aprindine in biological matrices .

Properties

Molecular Formula

C₂₂H₂₁D₁₀ClN₂

Molecular Weight

369.01

Synonyms

N1-(2,3-Dihydro-1H-inden-2-yl)-N3,N3-diethyl-N1-phenyl-1,3-propanediamine-d10 Hydrochloride;  N-(2,3-Dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-phenyl-1,3-propanediamine-d10;  Amidonal-d10;  Aspenon-d10;  Compd 83846-d10;  Fibocil-d10;  Fiboran-d10;  MS 5075-d1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of Aprindine-d10 Hydrochloride with related deuterated and non-deuterated hydrochloride salts:

Compound Molecular Formula Molecular Weight Functional Groups Deuterated Positions Primary Use
This compound* C22H20D10ClN2 ~354.0† Aryl amine, alkyl chloride 10 H replaced by D Analytical internal standard
Roxatidine-d10 Acetate Hydrochloride Not specified‡ Piperidine, acetate ester, HCl salt 10 H replaced by D Research (controlled substance)
(±)-threo-Ritalinic acid-d10 hydrochloride C13H7NO2D10·HCl 229.34 Carboxylic acid, tertiary amine 10 H replaced by D Isotopic tracer in metabolism
Fexofenadine Hydrochloride C32H39ClNO4 538.11 Piperidine, carboxylic acid, HCl salt None Antihistamine therapy

*Hypothetical data inferred from structural analogs. †Estimated based on Aprindine HCl (C22H30ClN2, MW 364.95) with 10 H→D substitutions.

Key Observations :

  • This compound shares isotopic labeling with Roxatidine-d10 and Ritalinic acid-d10, which are used in controlled research and metabolic studies, respectively. Its aryl amine and alkyl chloride groups contrast with the piperidine and ester moieties in Roxatidine-d10 .
  • Compared to non-deuterated Fexofenadine Hydrochloride, Aprindine-d10 lacks the bulky diphenylmethyl group, resulting in a smaller molecular weight and distinct therapeutic applications (antiarrhythmic vs. antihistamine) .

Stability and Handling Requirements

Deuterated compounds like this compound often exhibit enhanced metabolic stability due to the kinetic isotope effect. However, evidence highlights variability in shelf life and handling:

  • Roxatidine-d10 Acetate Hydrochloride : Requires stringent storage conditions (short shelf life, controlled handling) due to its instability and regulatory status .
  • Clindamycin Hydrochloride : Stability studies using FTIR () emphasize the importance of excipient compatibility, a factor relevant to Aprindine-d10 formulations.
  • Prilocaine Hydrochloride () and Ampicillin Hydrochloride (): Both require rigorous impurity profiling, suggesting that Aprindine-d10 would similarly need validated methods (e.g., RP-HPLC, as in ) for quality control.

Analytical Methodologies

Deuterated hydrochlorides are frequently analyzed via RP-HPLC and LC-MS. For example:

  • Amitriptyline Hydrochloride (): Validated RP-HPLC methods achieve >98% accuracy, applicable to Aprindine-d10 quantification.
  • Dosulepin Hydrochloride (): Repeatability data (RSD <2%) underscore the precision required for deuterated analogs.

Research and Regulatory Considerations

  • Regulatory Status: Compounds like Roxatidine-d10 Acetate Hydrochloride are classified as controlled products (), whereas non-deuterated variants (e.g., Fexofenadine Hydrochloride) are therapeutic agents . Aprindine-d10’s use as a reference standard likely places it under research-only regulations.
  • Impurity Profiles: Similar to Prilocaine Hydrochloride (), Aprindine-d10 would require identification of related compounds (e.g., non-deuterated residues) to meet pharmacopeial standards.

Q & A

Q. How can factorial design be applied to optimize this compound formulation parameters for enhanced bioavailability?

  • Methodological Answer : A 2<sup>k</sup> factorial design is effective for evaluating interactions between variables like excipient ratios (e.g., viscosity-reducing agents), pH, and particle size. For instance, in metformin hydrochloride hydrogel development, factors such as polymer concentration (X1) and crosslinking agent (X2) were tested, with response variables including drug release kinetics and viscosity . Central composite designs (CCD) can further refine optimal conditions. Statistical software (e.g., Minitab, Design-Expert) should analyze main effects and interactions, with ANOVA validating model significance (p < 0.05) .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic enzymes or tissue distribution. Conduct species-specific microsomal stability assays to identify metabolic pathways (e.g., CYP450 isoforms). Physiologically based pharmacokinetic (PBPK) modeling can bridge in vitro-in vivo gaps by incorporating parameters like plasma protein binding and tissue:blood partition coefficients. For example, remdesivir’s PBPK model integrated in vitro permeability data to predict human clearance rates . Parallel in vivo studies in rodents should measure AUC0–24h, Cmax, and half-life, comparing results to in vitro dissolution profiles .

Q. How do researchers validate the isotopic purity of this compound in deuterium labeling studies?

  • Methodological Answer : Isotopic purity is confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (<sup>2</sup>H-NMR). For HRMS, the molecular ion cluster ([M+H]<sup>+</sup>) should show a >99% abundance for the d10 isotopologue, with minimal (<1%) contributions from d9 or d11 species. <sup>2</sup>H-NMR can detect residual protium signals in deuterated positions, ensuring ≥98% isotopic enrichment. Reference standards (e.g., d10 vs. d0) must be co-analyzed to exclude contamination .

Data Contradiction Analysis

Q. How should conflicting results in this compound’s receptor binding affinity be addressed across studies?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., radioligand vs. SPR techniques). Conduct a meta-analysis to identify confounding factors:

Assay Conditions : Compare buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM), temperature (25°C vs. 37°C), and receptor source (recombinant vs. native tissues).

Data Normalization : Standardize results to positive controls (e.g., 100% binding inhibition by unlabeled ligand).

Statistical Reconciliation : Apply Bland-Altman plots to assess bias between methods. If unresolved, validate findings using orthogonal techniques (e.g., cryo-EM for structural binding confirmation) .

Experimental Design Considerations

Q. What controls are essential in toxicity studies of this compound to distinguish isotope-specific effects?

  • Methodological Answer : Include three cohorts:
  • Cohort 1 : this compound (test article).
  • Cohort 2 : Non-deuterated Aprindine hydrochloride (structural control).
  • Cohort 3 : Vehicle-only (e.g., saline).
    Measure biomarkers (e.g., liver enzymes, renal function) and compare inter-cohort differences. Isotope effects (e.g., altered metabolic rates due to deuterium kinetic isotope effects) are significant if Cohort 1 shows ≥20% divergence from Cohort 2 in parameters like clearance rates .

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